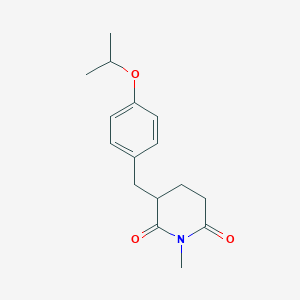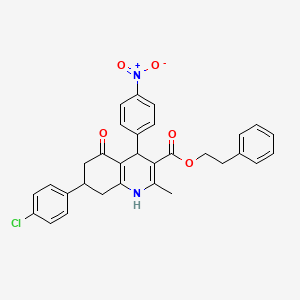
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as LGD-4033 and has gained popularity in the scientific community due to its potential application in the field of muscle wasting, osteoporosis, and other related disorders.
作用机制
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide involves the selective binding to androgen receptors in muscle and bone tissues. This leads to an increase in protein synthesis and nitrogen retention, resulting in increased muscle mass and bone density. It also has a positive effect on bone mineralization, which makes it beneficial for the treatment of osteoporosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase muscle mass, bone density, and strength, while also reducing body fat. It has also been shown to have a positive effect on bone mineralization, making it beneficial for the treatment of osteoporosis. In addition, it has been shown to have a low toxicity profile, making it a safe therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide is its high selectivity for androgen receptors in muscle and bone tissues. This makes it a promising therapeutic agent for conditions such as sarcopenia, cachexia, and age-related muscle loss. However, one of the main limitations for lab experiments is the lack of long-term safety data. Further research is needed to fully understand the potential risks and benefits of this chemical compound.
未来方向
There are a number of future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide. One area of interest is the potential application in the treatment of other muscle and bone-related disorders, such as muscular dystrophy and osteoarthritis. Another area of interest is the development of more selective and potent SARMs, which could lead to improved therapeutic outcomes. Finally, further research is needed to fully understand the long-term safety and efficacy of this chemical compound.
Conclusion
In conclusion, this compound is a promising therapeutic agent for the treatment of muscle wasting, osteoporosis, and other related disorders. Its high selectivity for androgen receptors in muscle and bone tissues makes it a promising candidate for future research. However, further research is needed to fully understand its potential risks and benefits, as well as its long-term safety and efficacy.
合成方法
The synthesis method of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a catalyst. The resulting intermediate is then reacted with 2-chloropyridine to obtain the final product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
科学研究应用
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide has been extensively studied for its potential application in the treatment of muscle wasting, osteoporosis, and other related disorders. It has been shown to selectively bind to androgen receptors in muscle and bone tissues, leading to increased muscle mass, bone density, and strength. This makes it a promising therapeutic agent for conditions such as sarcopenia, cachexia, and age-related muscle loss.
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-6-9-16(13(12)2)21-14(3)17(20)19-11-15-8-4-5-10-18-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKBDFIGBKSNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B5144788.png)
![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B5144798.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5144811.png)

![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)
![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5144862.png)
![6-(4-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5144866.png)

